5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

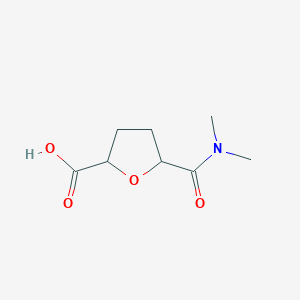

5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . It is also known by its IUPAC name, (2R,5S)-5-(dimethylcarbamoyl)tetrahydrofuran-2-carboxylic acid . This compound is characterized by the presence of a tetrahydrofuran ring substituted with a dimethylcarbamoyl group and a carboxylic acid group.

Preparation Methods

The synthesis of 5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid typically involves the reaction of tetrahydrofuran derivatives with dimethylcarbamoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The dimethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The tetrahydrofuran ring provides structural stability and can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid include:

5-(Dimethylcarbamoyl)oxolane-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

5-(Dimethylcarbamoyl)oxolane-2-carboxylate: The ester derivative of the compound.

5-(Dimethylcarbamoyl)oxolane-2-carboxaldehyde: The aldehyde derivative of the compound.

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Biological Activity

5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid, also known as (2S,5R)-5-(dimethylcarbamoyl)oxolane-2-carboxylic acid, is a compound of increasing interest in biochemical and pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a dimethylcarbamoyl group attached to a tetrahydrofuran ring with a carboxylic acid functionality. Its molecular formula is C8H13NO4, and it possesses specific stereochemistry that influences its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been noted for its ability to act as both an inhibitor and an activator of specific molecular targets, modulating various biochemical pathways:

- Enzyme Interaction : The compound serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways. It has shown potential in targeting enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.

- Receptor Modulation : Research indicates that the compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways associated with neurotransmission and other physiological processes .

Anticonvulsant Properties

Recent studies have explored the anticonvulsant efficacy of related compounds, suggesting that modifications to the oxolane structure can enhance activity against seizure models. For instance, analogs have demonstrated significant reductions in seizure duration in animal models, indicating potential therapeutic applications for epilepsy .

Potential Therapeutic Applications

- Cancer Treatment : The compound's ability to inhibit specific enzymes involved in tumor progression suggests its potential as a therapeutic agent in oncology. Its mechanism may involve inducing cell death through apoptosis or ferroptosis pathways, which are critical in cancer treatment strategies .

- Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is ongoing research into its neuroprotective properties, particularly in conditions such as neurodegeneration and stroke.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Case Study 1 : A study investigated the compound's effects on neuronal firing rates in models of epilepsy, demonstrating that it could modulate neuronal excitability and reduce seizure severity .

- Case Study 2 : In cancer research, compounds structurally related to this compound were shown to enhance sensitivity to chemotherapy by inhibiting HDAC enzymes while promoting ferroptosis in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Dimethylcarbamoyl group on oxolane | Anticonvulsant, anticancer | Enzyme inhibition, receptor modulation |

| 4-Hydroxy-2-quinolone | Different core structure | Antimicrobial | Enzyme inhibition |

| (2R,5S)-2,5-Dimethylpiperazine-1,4-diium dinitrate | Similar chiral centers | Cardiovascular effects | Receptor interaction |

Properties

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

5-(dimethylcarbamoyl)oxolane-2-carboxylic acid |

InChI |

InChI=1S/C8H13NO4/c1-9(2)7(10)5-3-4-6(13-5)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) |

InChI Key |

NDYTZOXGVKESQK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1CCC(O1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.